molecular formula C12H13Cl2NO4 B8291631 Methyl-2-(3,5-dichlorophenylamino)-3-methoxycarbonylpropionate

Methyl-2-(3,5-dichlorophenylamino)-3-methoxycarbonylpropionate

Cat. No.: B8291631
M. Wt: 306.14 g/mol
InChI Key: KPIIYTXTXNVJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-2-(3,5-dichlorophenylamino)-3-methoxycarbonylpropionate is a useful research compound. Its molecular formula is C12H13Cl2NO4 and its molecular weight is 306.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13Cl2NO4

Molecular Weight

306.14 g/mol

IUPAC Name

dimethyl 2-(3,5-dichloroanilino)butanedioate

InChI

InChI=1S/C12H13Cl2NO4/c1-18-11(16)6-10(12(17)19-2)15-9-4-7(13)3-8(14)5-9/h3-5,10,15H,6H2,1-2H3

InChI Key

KPIIYTXTXNVJFI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)NC1=CC(=CC(=C1)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,5-Dichloroaniline (104 g) and dimethylacetylene dicarboxylate (79 ml) were dissolved in dry methanol (100 ml) and heated under reflux for 14 h. On cooling a yellow solid crystallised out and this was collected by filtration. The mother liquors were concentrated in vacuo to leave a residue from which a second crop of product was obtained by recrystallisation from diethyl ether/60-80 petrol. The combined crops of material weighed 167.5 g (after drying at 40° C. under a pressure of 20 mmHg for 18 h). A portion of this material (105 g) was dissolved in ethyl acetate (1000 ml) and hydrogenated at 50 psi over 10% palladium on carbon catalyst (4 g) for 40 h. The catalyst was removed by filtration and the solvent evaporated under vacuum to leave a residue which was recrystallised from diethyl ether/hexane to give the title compound as a white crystalline solid (84.8 g, m.p. 66°-67° C.); δ (360 MHz, CDCl3 ) 2.88 (2H, m, CHBHC), 3.71 (3H, s, CH3), 3.78 (3H, s, CH3), 4.36 (1H, t, J=5.4 Hz, CHACHBHC), 4.71 (1H, br, s, NH), 6.51 (2H, d, J=1.8 Hz, 2-H and 6-H), 6.73 (1H, t, J=1.8 Hz, 4-H); m/e 305 (M+), 246 (100%, M-CO2CH2); Found C, 47.14; H, 4.27; N, 4.56. C12H13Cl2NO4 requires C, 47.08; H, 4.28; N, 4.58%.
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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